molecular formula C5H7F3O3 B2845666 2-(2,2,2-trifluoroethoxy)propanoic Acid CAS No. 217806-37-6

2-(2,2,2-trifluoroethoxy)propanoic Acid

Cat. No. B2845666
CAS RN: 217806-37-6
M. Wt: 172.103
InChI Key: WLVIHEZFLDLAON-UHFFFAOYSA-N
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Description

“2-(2,2,2-trifluoroethoxy)propanoic Acid” is an organofluorine compound . Its molecular formula is C5H7F3O3 and it has a molecular weight of 172.10 . The compound is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .


Molecular Structure Analysis

The InChI code for “2-(2,2,2-trifluoroethoxy)propanoic Acid” is 1S/C5H7F3O3/c1-3(4(9)10)11-2-5(6,7)8/h3H,2H2,1H3,(H,9,10) . This code provides a standard way to encode the compound’s molecular structure and formula.


Physical And Chemical Properties Analysis

“2-(2,2,2-trifluoroethoxy)propanoic Acid” is a liquid at room temperature .

Scientific Research Applications

Oxidation of Secondary Alcohols

  • Research conducted by Norcross et al. (1997) explored the oxidation of various secondary alcohols, including derivatives of 2-(2,2,2-trifluoroethoxy)propanoic acid, using potassium tetraoxoferrate(VI). These reactions resulted in the formation of ketones and provided insights into the kinetics and mechanism of alcohol oxidation under basic conditions, highlighting the importance of this compound in chemical synthesis processes (Norcross et al., 1997).

Cyclization Reactions

  • In a study by Roesky and Hofmann (1984), bis(2,2,2-trifluoroethoxy)-1,2-diiminoethane, derived from 2-(2,2,2-trifluoroethoxy)propanoic acid, was synthesized and successfully cyclized with various halides to produce five-membered ring compounds. This research underlines the compound's utility in creating novel cyclic structures, important in materials science and pharmaceuticals (Roesky & Hofmann, 1984).

Solvent Effects in Enantioselective Catalysis

  • Miyazawa and Iguchi (2013) investigated the impact of solvents on the enantioselectivity of transesterification reactions involving esters of 2-(2,2,2-trifluoroethoxy)propanoic acid. Their findings indicate that certain solvents can significantly enhance the enantioselectivity of these reactions, pointing to the potential of 2-(2,2,2-trifluoroethoxy)propanoic acid in asymmetric synthesis (Miyazawa & Iguchi, 2013).

Structural Studies and Crystal Growth

  • Fomulu et al. (2002) conducted structural studies on compounds related to 2-(2,2,2-trifluoroethoxy)propanoic acid, such as 2-(2,4,5-trichlorophenoxy)propanoic acid. These studies are critical for understanding the molecular architecture and crystal packing, which are essential in materials science and drug design (Fomulu et al., 2002).

Properties in Solution

  • Chitra and Smith (2001) explored the properties of mixtures containing 2,2,2-trifluoroethanol, a related compound to 2-(2,2,2-trifluoroethoxy)propanoic acid. Their research offers valuable insights into the behavior of such mixtures in solvents, pertinent for various applications in chemistry and biology (Chitra & Smith, 2001).

Safety and Hazards

The compound is classified as dangerous. It is flammable and may cause severe skin burns, eye damage, and respiratory irritation . Precautionary measures include avoiding breathing mist or vapors, washing skin thoroughly after handling, using only outdoors or in a well-ventilated area, and wearing protective gloves, clothing, eye protection, and face protection .

properties

IUPAC Name

2-(2,2,2-trifluoroethoxy)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7F3O3/c1-3(4(9)10)11-2-5(6,7)8/h3H,2H2,1H3,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLVIHEZFLDLAON-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)OCC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7F3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2,2,2-trifluoroethoxy)propanoic Acid

CAS RN

217806-37-6
Record name 2-(2,2,2-trifluoroethoxy)propanoic acid
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